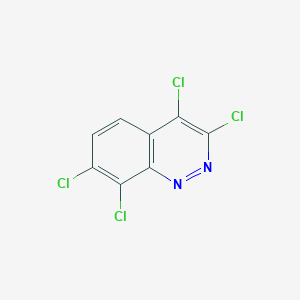

3,4,7,8-Tetrachlorocinnoline

Vue d'ensemble

Description

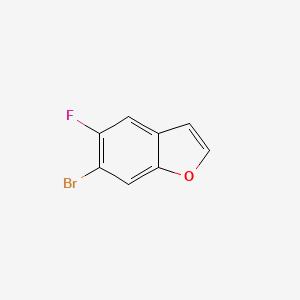

3,4,7,8-Tetrachlorocinnoline is a chemical compound with the molecular formula C8H2Cl4N2 and a molecular weight of 267.93 . It is primarily used for research and development purposes .

Synthesis Analysis

A novel 3,4,7,8-tetrachloro-1,10-phenanthroline (Cl4phen) Zn(II) complex has been synthesized . The complex, Zn(Cl4phen)2(H2O)22·CH3CH2OH (1), has been identified and characterized by single crystal X-ray diffraction, elemental analysis, FT-IR, thermogravimetric analysis, and photoluminescence studies .

Applications De Recherche Scientifique

Catalyst System Improvement

Research has shown that ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline can significantly improve copper-catalyzed cross-coupling reactions. This finding is crucial as it reduces the need for an excessive quantity of alcohol coupling partners in these reactions, supports a wide array of functional groups, and offers relatively mild conditions and short reaction times (Altman et al., 2008).

Synthesis and Structure Analysis

A novel 3,4,7,8-tetrachloro-1,10-phenanthroline Zn(II) complex was synthesized and characterized. The complex showed a distorted cis-N4O2 octahedral geometry and formed a 3D polymeric network arrangement through weak interactions. This study provides insights into the molecular structure and potential applications in various fields like materials science (Zheng et al., 2009).

Applications in Inorganic Chemistry

In the field of inorganic chemistry, studies have reported the synthesis of novel compounds involving variants of 3,4,7,8-tetrachloro-1,10-phenanthroline. These studies offer a detailed understanding of molecular structures and properties, which are fundamental in exploring new materials and chemical processes (Mlostoń et al., 2002).

Photophysical Studies

Research involving copper phenanthrolines, which include variants of 3,4,7,8-tetrachloro-1,10-phenanthroline, has shown potential in photophysical applications. Studies have explored how substituents on these compounds can influence their protective effects on reactive charge-transfer excited states, which is crucial for applications in photochemistry and materials science (Cunningham et al., 1999).

Organogel Synthesis and Properties

A family of pyrene-containing compounds derived from aminoquinoline-containing fluorescent probe, closely related to 3,4,7,8-tetrachloro-1,10-phenanthroline, was synthesized. These compounds have shown unique properties in gel formation and fluorescence behavior, highlighting their potential in material science and sensing applications (Huang et al., 2014).

Safety and Hazards

Safety measures for handling 3,4,7,8-Tetrachlorocinnoline include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so, not to let the chemical enter drains, and to discharge into the environment must be avoided .

Propriétés

IUPAC Name |

3,4,7,8-tetrachlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-4-2-1-3-5(10)8(12)14-13-7(3)6(4)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAASBISIXLMIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(N=N2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B3257250.png)

![2-Oxohexahydro-3,5-methanocyclopenta[b]pyrrole-6a(1H)-carboxylic acid](/img/structure/B3257283.png)

![Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester](/img/structure/B3257317.png)